An In-depth Technical Guide to Triethyl 2-chloro-2-phosphonoacetate (CAS 7071-12-7)
An In-depth Technical Guide to Triethyl 2-chloro-2-phosphonoacetate (CAS 7071-12-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyl 2-chloro-2-phosphonoacetate, bearing the CAS number 7071-12-7, is a versatile organophosphorus reagent with significant applications in organic synthesis. Its unique structure, featuring an alpha-chloro substituent, makes it a valuable precursor for the formation of carbon-carbon double bonds, particularly in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in the Horner-Wadsworth-Emmons reaction. Detailed experimental protocols, though not available for this specific chloro-analogue, are extrapolated from established procedures for closely related compounds. Furthermore, this document explores its utility in the development of novel therapeutics, specifically bacterial topoisomerase inhibitors and antimalarial purine nucleoside analogues, complete with visualizations of the relevant biological pathways.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 7071-12-7 | [1] |
| Molecular Formula | C₈H₁₆ClO₅P | [1] |
| Molecular Weight | 258.64 g/mol | [1] |
| Density | 1.21 g/mL at 25 °C | [1] |
| Boiling Point | 93-95 °C at 0.01 mmHg | |
| Refractive Index (n20/D) | 1.446 | |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Purity | ≥ 98% (³¹P NMR) | [1] |
Reference Spectral Data for Triethyl phosphonoacetate (CAS 867-13-0):
| Spectroscopy | Key Peaks and Information | Reference |
| ¹H NMR | δ 4.17 (6H, m), 2.97 (2H, d, J = 20 Hz), 1.35 (6H, t, J = 7 Hz), and 1.29 (3H, q, J = 7 Hz) | |
| ¹³C NMR | 165.7 (d, J = 6 Hz), 62.6 (d, J = 6 Hz), 61.4, 34.3 (d, J = 134 Hz), 16.4 (d, J = 7 Hz), and 14.1 | |
| IR (ATR-Neat) | Data available on PubChem | [2] |
| Mass Spec (EI) | Molecular Ion: 224 m/z | [3] |
Synthesis
A detailed experimental protocol for the synthesis of Triethyl 2-chloro-2-phosphonoacetate is not explicitly available in the reviewed literature. However, its synthesis can be inferred from the well-established Michaelis-Arbuzov reaction for the preparation of phosphonates, followed by an alpha-chlorination step. The synthesis of the parent compound, triethyl phosphonoacetate, involves the reaction of triethyl phosphite with an ethyl haloacetate.[4]
Conceptual Synthesis Workflow:
Caption: Conceptual synthesis of Triethyl 2-chloro-2-phosphonoacetate.
Reactivity and Applications
The primary application of Triethyl 2-chloro-2-phosphonoacetate is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to form α,β-unsaturated esters, particularly those with an α-chloro substituent. This functionality is highly valuable for subsequent synthetic transformations.
The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to produce an alkene.[5] A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, can be easily removed during aqueous workup.[5] The reaction generally favors the formation of the (E)-alkene.[5]
General HWE Reaction Mechanism:
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction (General Procedure for Triethyl phosphonoacetate)
While a specific protocol for Triethyl 2-chloro-2-phosphonoacetate is not available, the following general procedure for the related triethyl phosphonoacetate can be adapted. The presence of the α-chloro group may necessitate adjustments to the base and reaction conditions.
Materials:
-
Triethyl phosphonoacetate (1.1 eq)
-
Aldehyde (1.0 eq)
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Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
-
Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride.
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Wash the sodium hydride with anhydrous hexane to remove mineral oil and carefully decant the hexane.
-
Add anhydrous THF to create a suspension and cool to 0°C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate in anhydrous THF to the NaH suspension.
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After the addition is complete, stir the mixture at room temperature for 1 hour.
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Cool the reaction mixture to 0°C and add a solution of the aldehyde in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Applications in Drug Development
Triethyl 2-chloro-2-phosphonoacetate serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its utility has been noted in the production of bacterial topoisomerase inhibitors and purine nucleoside derivatives with antimalarial activity.
Bacterial Topoisomerase Inhibitors
Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antibiotics that can overcome existing resistance mechanisms.[6] These inhibitors target DNA gyrase and topoisomerase IV, essential enzymes that control the topological state of bacterial DNA.[7] Inhibition of these enzymes leads to disruptions in DNA replication and repair, ultimately causing bacterial cell death.
Mechanism of Action of Bacterial Topoisomerase Inhibitors:
Caption: Inhibition of DNA gyrase and topoisomerase IV by NBTIs.
Purine Nucleoside Analogues for Antimalarial Therapy
The malaria parasite, Plasmodium falciparum, is incapable of de novo purine synthesis and relies on a purine salvage pathway to acquire these essential building blocks from the host.[8] This metabolic dependency makes the enzymes of the purine salvage pathway attractive targets for drug development. Purine nucleoside analogues synthesized using reagents like Triethyl 2-chloro-2-phosphonoacetate can act as inhibitors of key enzymes in this pathway, thereby disrupting parasite proliferation.
The Purine Salvage Pathway in Plasmodium falciparum:
Caption: The purine salvage pathway in P. falciparum and points of inhibition.
Safety Information
Triethyl 2-chloro-2-phosphonoacetate is classified as a warning-level hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
Triethyl 2-chloro-2-phosphonoacetate is a valuable reagent in organic synthesis, particularly for the construction of carbon-carbon double bonds via the Horner-Wadsworth-Emmons reaction. Its utility as a building block for complex molecules has positioned it as an important intermediate in the development of pharmaceuticals, including novel antibiotics and antimalarial agents. While detailed experimental protocols and comprehensive analytical data for this specific compound are not widely published, its chemical behavior can be reasonably extrapolated from its unchlorinated analogue. Further research into the specific reactivity and applications of this alpha-chloro phosphonate will undoubtedly expand its utility in synthetic and medicinal chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Triethyl phosphonoacetate | C8H17O5P | CID 13345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triethyl phosphonoacetate (867-13-0) 1H NMR spectrum [chemicalbook.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purine Salvage Pathways in the Intraerythrocytic Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
